
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups attached to a phosphoramidic acid core, with two p-methoxyphenyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester typically involves the reaction of N,N-bis(2-chloroethyl)phosphoramidic dichloride with p-methoxyphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme can be represented as follows:
Starting Materials: N,N-bis(2-chloroethyl)phosphoramidic dichloride and p-methoxyphenol.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoramidic acid and p-methoxyphenol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis Conditions: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphoric acid derivatives.
Hydrolysis Products: Hydrolysis yields N,N-bis(2-chloroethyl)phosphoramidic acid and p-methoxyphenol.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its structural similarity to certain chemotherapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of cellular processes and induce cytotoxic effects. The compound’s mechanism of action is similar to that of alkylating agents used in chemotherapy, which target DNA and disrupt cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-chloroethyl)phosphoramidic dichloride: A precursor in the synthesis of the ester compound.
N,N-Bis(2-chloroethyl)phosphorodiamidic acid: Another related compound with similar structural features.
Phosphoramidic acid derivatives: A class of compounds with varying substituents on the phosphorus atom.
Uniqueness
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester is unique due to the presence of p-methoxyphenyl ester groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
20464-90-8 |
|---|---|
Molekularformel |
C18H22Cl2NO5P |
Molekulargewicht |
434.2 g/mol |
IUPAC-Name |
N-bis(4-methoxyphenoxy)phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C18H22Cl2NO5P/c1-23-15-3-7-17(8-4-15)25-27(22,21(13-11-19)14-12-20)26-18-9-5-16(24-2)6-10-18/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
BWLLTHWWMYXMRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OP(=O)(N(CCCl)CCCl)OC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
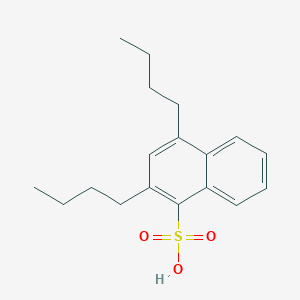
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
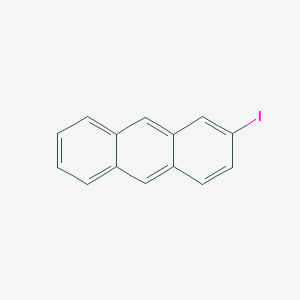
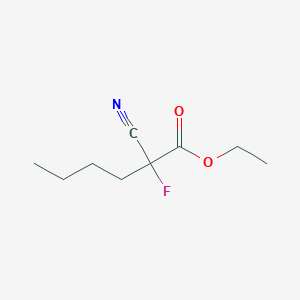
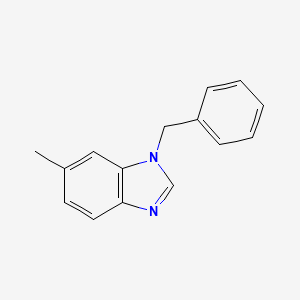
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
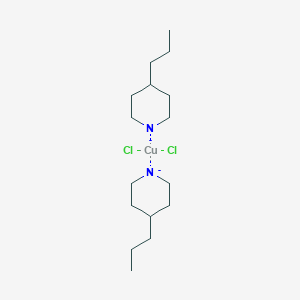
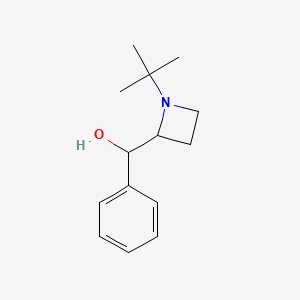
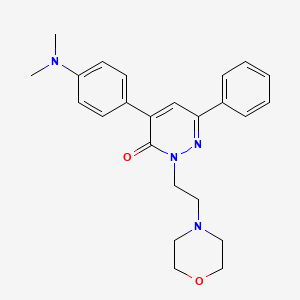
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
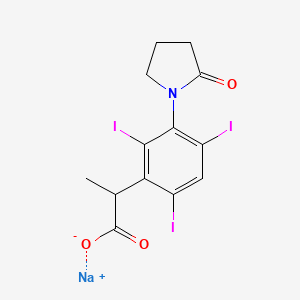
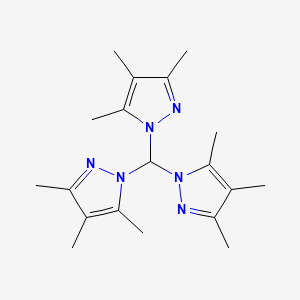
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
